6-Mercaptopurine monohydrate 6-Mercaptopurine monohydrate 6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992)
Mercaptopurine hydrate is a hydrate. It contains a mercaptopurine.
Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04)
An antimetabolite antineoplastic agent with immunosuppressant properties. It interferes with nucleic acid synthesis by inhibiting purine metabolism and is used, usually in combination with other drugs, in the treatment of or in remission maintenance programs for leukemia.
Brand Name: Vulcanchem
CAS No.: 6112-76-1
VCID: VC20741068
InChI: InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
SMILES: C1=NC2=C(N1)C(=S)N=CN2.O
Molecular Formula: C5H4N4S.H2O
C5H6N4OS
Molecular Weight: 170.20 g/mol

6-Mercaptopurine monohydrate

CAS No.: 6112-76-1

Cat. No.: VC20741068

Molecular Formula: C5H4N4S.H2O
C5H6N4OS

Molecular Weight: 170.20 g/mol

* For research use only. Not for human or veterinary use.

6-Mercaptopurine monohydrate - 6112-76-1

CAS No. 6112-76-1
Molecular Formula C5H4N4S.H2O
C5H6N4OS
Molecular Weight 170.20 g/mol
IUPAC Name 3,7-dihydropurine-6-thione;hydrate
Standard InChI InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
Standard InChI Key WFFQYWAAEWLHJC-UHFFFAOYSA-N
SMILES C1=NC2=C(N1)C(=S)N=CN2.O
Canonical SMILES C1=NC2=C(N1)C(=S)N=CN2.O
Colorform Yellow crystalline powder
Yellow prisms from water (+1 water)
Dark yellow /Mercaptopurine hydrate/
Melting Point 586 °F (decomposes) (NTP, 1992)

Chemical Structure and Identification

Molecular Structure and Formula

6-Mercaptopurine monohydrate consists of a purine ring structure with a thiol group at the 6-position and one molecule of water of crystallization. It has the molecular formula C5H4N4S·H2O with a molecular weight of 170.19 g/mol . The structure includes a purine backbone similar to natural purines found in DNA and RNA, which allows it to participate in and interfere with normal purine metabolism. The thiol group at the 6-position is critical for its biological activity and distinguishes it from natural purines. This structural similarity to natural purines enables the compound to interact with enzymes involved in purine metabolism, leading to its pharmacological effects.

Identification Parameters

The compound can be identified through various parameters:

ParameterInformationSource
CAS Number6112-76-1
UNIIE7WED276I5
IUPAC Name6,7-dihydro-1H-purine-6-thione hydrate
InChI KeyWFFQYWAAEWLHJC-UHFFFAOYSA-N
InChIInChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
SMILESO.S=C1NC=NC2=C1NC=N2

Synonyms and Alternative Names

The compound is known by several alternative names, which include:

  • 1,7-dihydro-6H-purine-6-thione hydrate

  • 1,7-dihydro-6H-purine-6-thione monohydrate

  • 6-Mercaptopurine hydrate

  • 6-Thiopurine

  • 6-Purinethiol

  • 6-Thiohypoxanthine

  • Purine-6-thiol

It is important to note that while the abbreviation "6-MP" is sometimes used in literature, the full chemical name is preferred in scientific and medical documentation to avoid confusion.

Physical Properties

General Physical Characteristics

6-Mercaptopurine monohydrate presents as a crystalline solid with distinctive physical properties that influence its handling, formulation, and administration. The hydrate form affects several of its physical parameters, particularly its solubility and stability characteristics. Understanding these properties is essential for developing appropriate pharmaceutical formulations and predicting its behavior in biological systems.

Solubility Profile

The solubility of 6-Mercaptopurine monohydrate varies significantly across different solvents:

SolventSolubilitySource
WaterInsoluble (Predicted: 0.734 mg/mL)
AcetoneInsoluble
EtherInsoluble
Hot ethanolSoluble
1N NaOHSoluble (50 mg/mL)
Alkaline solutionsSoluble (with slow decomposition)

This solubility profile demonstrates that the compound is primarily soluble in basic solutions, which has implications for its formulation and bioavailability. The predicted water solubility of 0.734 mg/mL suggests limited aqueous solubility, which can impact its absorption when administered orally.

Thermodynamic Properties

PropertyValueSource
Melting Point>300°C
logP-0.19 to 0.011 (predicted)
logS-2.3 (predicted)
pKa (Strongest Acidic)10.22 (predicted)
pKa (Strongest Basic)0.33 (predicted)

The high melting point of over 300°C indicates strong intermolecular forces in the crystal structure. The logP values, which represent the octanol-water partition coefficient, suggest that the compound has balanced hydrophilic and lipophilic properties, slightly favoring hydrophilicity. This balance affects its distribution in biological compartments and its ability to cross biological membranes.

Structural Properties

PropertyValueSource
Polar Surface Area53.07 Ų
Rotatable Bond Count0
Hydrogen Acceptor Count2
Hydrogen Donor Count2
Number of Rings2

These structural properties influence the compound's interactions with biological targets and its pharmacokinetic behavior. The absence of rotatable bonds indicates structural rigidity, which can affect its binding to target proteins.

Pharmacological Mechanisms

Mechanism of Action

6-Mercaptopurine monohydrate functions as an antimetabolite of hypoxanthine and a purine analog. Its primary mechanism involves competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . Upon conversion to thioinosinic acid, it inhibits multiple pathways of purine nucleotide synthesis and metabolism . This leads to disruption of DNA and RNA synthesis, particularly affecting rapidly dividing cells.

The compound inhibits de novo purine synthesis through incorporation of thiopurine methyltransferase metabolites into DNA and RNA . By interfering with these fundamental cellular processes, 6-Mercaptopurine monohydrate effectively inhibits cell proliferation, which explains its utility in treating neoplastic diseases characterized by abnormal cell division.

Cellular and Molecular Effects

At the cellular level, 6-Mercaptopurine monohydrate leads to the incorporation of 6-thioguanine nucleotides (6-TGNs) into DNA . This incorporation is a key factor in its cytotoxicity. The resulting abnormal DNA cannot function properly, leading to inhibition of cell growth and, ultimately, apoptosis or programmed cell death . This mechanism is particularly effective against rapidly dividing cells, such as those found in leukemias and other malignancies.

The compound also affects various biochemical systems through its interference with purine metabolism, offering insights into nucleic acid biosynthesis mechanisms . Its effects extend beyond cancer cells to certain types of bacteria, fungi, and viruses, highlighting its broad impact on nucleic acid metabolism across different biological systems.

Medical Applications

Oncological Applications

6-Mercaptopurine monohydrate has established applications in oncology, particularly for:

  • Acute lymphocytic leukemia (ALL) treatment and maintenance therapy

  • Acute promyelocytic leukemia (APL) treatment

In the treatment of acute lymphocytic leukemia, it is generally used in combination with methotrexate to enhance therapeutic effectiveness . The compound is particularly valuable in maintenance therapy for leukemia, where its ability to suppress abnormal cell proliferation helps prevent disease recurrence after initial remission is achieved.

Autoimmune Disease Applications

Beyond oncology, 6-Mercaptopurine monohydrate has important applications in managing autoimmune disorders, including:

  • Crohn's disease

  • Ulcerative colitis

Its immunosuppressive properties make it effective in modulating the overactive immune responses characteristic of these conditions. By inhibiting the proliferation of immune cells involved in the inflammatory process, the compound helps control the symptoms and progression of these autoimmune disorders.

Dosage Considerations

Pharmacokinetics and Metabolism

Absorption and Distribution

When administered orally, 6-Mercaptopurine monohydrate demonstrates variable bioavailability ranging from 5% to 37% . This variability can be attributed to factors such as first-pass metabolism and individual differences in metabolizing enzymes. Once absorbed, plasma protein binding averages approximately 19% over the concentration range of 10 to 50 mcg/mL .

Metabolism and Elimination

The metabolism of 6-Mercaptopurine monohydrate involves multiple pathways and enzymes:

  • Activation occurs via hypoxanthine-guanine phosphoribosyl transferase (HGPRT) and several enzymes to form 6-thioguanine nucleotides (6-TGNs) .

  • Inactivation occurs through two major pathways:

    • Thiol methylation, catalyzed by thiopurine S-methyltransferase (TPMT)

    • Metabolism by xanthine oxidase

The elimination half-life of 6-Mercaptopurine monohydrate ranges from 60 to 120 minutes, though its active metabolites may have longer half-lives . The compound is primarily excreted through the kidneys . Genetic polymorphisms in metabolizing enzymes, particularly TPMT, can significantly affect the metabolism and clearance of the drug, leading to variability in systemic exposure and potential toxicity.

Genetic Factors Affecting Metabolism

Genetic variations in the TPMT enzyme represent one of the major causes of interindividual differences in 6-Mercaptopurine monohydrate metabolism . Patients with genetic deficiency in TPMT are at higher risk of developing severe side effects due to increased levels of active metabolites . This genetic variability highlights the importance of considering pharmacogenetic factors when administering the drug and potentially adjusting dosages based on individual genetic profiles.

Research Findings

Micronucleus Test Studies

Research on 6-Mercaptopurine monohydrate includes significant findings from micronucleus testing in mice. In one study, the compound was administered to two strains of mice (MS/Ae and CD-1) via intraperitoneal (i.p.) and oral (p.o.) routes to examine its effect on the induction of micronucleated polychromatic erythrocytes (MNPCEs) .

The results demonstrated that:

  • Frequencies of MNPCEs increased dose-dependently with intraperitoneal administration

  • With oral administration, MNPCE induction peaked at 50 or 100 mg/kg

  • 6-Mercaptopurine monohydrate induced MNPCEs more efficiently after oral administration than after intraperitoneal treatment in both mouse strains

These findings provide important insights into the compound's genotoxic potential and how the route of administration affects its biological activity. The observation that oral administration led to more efficient induction of MNPCEs suggests differences in bioavailability or metabolic processing depending on the administration route.

Toxicity Studies

Acute toxicity testing has been conducted to establish appropriate dosing parameters for further studies. Based on these assessments, doses selected for micronucleus testing ranged from 12.5-100 mg/kg for intraperitoneal administration and 25-200 mg/kg for oral administration . These dosing ranges were established to balance observable biological effects with acceptable toxicity profiles.

Historical Development and Regulatory Status

Discovery and Development

6-Mercaptopurine was synthesized and developed by Hitchings, Elion, and associates at the Wellcome Research Laboratories . This research represented a significant advancement in the development of targeted antimetabolite therapies. The compound was approved for medical use in the United States in 1953 , marking an important milestone in cancer chemotherapy.

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